1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Beschreibung
The compound 1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a structurally complex molecule featuring a benzoxazepine core substituted with a methanesulfonamide group, a 2-fluorophenyl moiety, and an isopentyl side chain. This article focuses on comparative analyses with structurally and functionally related compounds, leveraging computational, spectroscopic, and bioactivity-based methodologies.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-10-9-18(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHNZYQXNPMSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic compound known for its complex structure and potential biological activities. The compound has the molecular formula C23H29FN2O4S and a molecular weight of 448.55 g/mol. Its unique structural features include a fluorophenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which suggest diverse biological interactions.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN2O4S |
| Molecular Weight | 448.55 g/mol |
| CAS Number | 921908 |
Biological Activity Overview
Research on similar compounds has indicated potential biological activities in several areas:
1. Anticancer Properties:
Compounds with structures akin to this oxazepin derivative have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the oxazepin core can enhance cytotoxic effects against various cancer cell lines.
2. Enzyme Inhibition:
The compound is expected to interact with key enzymes involved in metabolic pathways. Similar compounds have been explored as inhibitors of kinases and other enzymes critical for cancer metabolism.
3. Anti-inflammatory Effects:
Research indicates that derivatives of oxazepins may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of related compounds, it was found that modifications to the tetrahydrobenzo[b][1,4]oxazepin structure significantly enhanced cytotoxicity against glioblastoma cells. The study reported IC50 values indicating that specific substitutions led to increased binding affinity to target receptors involved in tumor growth regulation .
Case Study 2: Enzyme Interaction Studies
A series of enzyme assays were conducted to assess the inhibitory effects of related compounds on hexokinase activity. The results indicated that fluorinated derivatives demonstrated superior inhibition compared to non-fluorinated counterparts, suggesting that the presence of fluorine enhances binding interactions with the enzyme .
Research Findings Summary Table
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Enhanced cytotoxicity against glioblastoma; IC50 values improved with structural modifications |
| Enzyme Inhibition | Fluorinated derivatives showed better inhibition of hexokinase compared to non-fluorinated forms |
| Anti-inflammatory Properties | Potential for reducing inflammation; further studies needed for confirmation |
Vergleich Mit ähnlichen Verbindungen
Table 2: Bioactivity Clustering Outcomes
| Compound Class | Shared Targets | Structural Feature Linked to Activity | |
|---|---|---|---|
| Benzoxazepine derivatives | HDAC8, PI3K/AKT pathway | Methanesulfonamide substitution |
Pharmacokinetic and Pharmacodynamic Parallels
Similarity indexing using tools like the Shiny-based "Similarity Indexing" application (GitHub) identified aglaithioduline as a ~70% structural analog of SAHA (vorinostat), a histone deacetylase inhibitor. Both compounds showed nearly identical molecular properties (e.g., logP, polar surface area) and predicted ADMET profiles, underscoring the predictive power of structural alignment .
Spectroscopic and Metabolomic Comparisons
NMR-Based Structural Elucidation
In a comparative NMR analysis of rapamycin analogs, chemical shift discrepancies in specific regions (e.g., positions 29–36 and 39–44) localized substituent variations while confirming conserved core environments . Applying this approach to the target compound could pinpoint functional group contributions to stability or receptor binding.
LC-MS/MS and Molecular Networking
Molecular networking using high-resolution MS/MS data clusters compounds by fragmentation pattern similarity (cosine scores). Related molecules form interconnected nodes, enabling dereplication and identification of novel analogs in complex mixtures . For example, benzoxazepine derivatives with minor side-chain modifications could be rapidly annotated using reference spectral libraries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis involving sequential functionalization of the benzoxazepine core. For example:
Core formation : Cyclocondensation of substituted aminophenol derivatives with ketones to form the oxazepine ring .
Sulfonamide coupling : React the benzoxazepine intermediate with 1-(2-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Use continuous flow chemistry to enhance yield and reduce side reactions (e.g., controlling temperature to ±2°C and inert atmosphere) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Characterization techniques :
- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., density functional theory) to verify substituent positions, particularly the isopentyl and fluorophenyl groups .
- Mass spectrometry : Use high-resolution LC-MS (ESI+) to confirm molecular weight (expected [M+H] ~495–500 Da) .
- X-ray crystallography : If single crystals are obtained, resolve the structure to validate stereochemistry and intramolecular interactions .
Q. What solubility and stability data are critical for designing in vitro assays?
- Key parameters :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using shake-flask methods. Related sulfonamides show solubility >10 mg/mL in DMSO but <1 mg/mL in water .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Benzoxazepine derivatives typically degrade via hydrolysis of the oxazepine ring under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Approach :
- Analog synthesis : Modify the fluorophenyl or isopentyl groups systematically (e.g., replace fluorine with chlorine or vary alkyl chain length) .
- Biological assays : Screen analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and prioritize analogs for synthesis .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting steps :
Metabolic stability : Assess hepatic microsomal stability (human/rat) to identify rapid clearance pathways .
Plasma protein binding : Use equilibrium dialysis to measure free fraction; sulfonamides often exhibit >90% binding, reducing bioavailability .
Formulation optimization : Test lipid-based nanoparticles to enhance solubility and tissue penetration .
Q. How can researchers elucidate the compound’s mechanism of action when initial target validation fails?
- Strategies :
- Chemical proteomics : Employ affinity-based protein profiling (ABPP) using a biotinylated analog to pull down interacting proteins .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
Critical Analysis of Contradictions
- Synthetic yields : reports 40–50% yields for benzoxazepine intermediates, while claims >70% using flow chemistry. This discrepancy highlights the need for reaction scalability assessments .
- Biological targets : Some studies suggest kinase inhibition (), whereas others propose GPCR modulation (). Researchers should validate both hypotheses using orthogonal assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
